molecular formula C23H24N2O3S B11227431 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-phenylcyclopentanecarboxamide

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-phenylcyclopentanecarboxamide

Cat. No.: B11227431
M. Wt: 408.5 g/mol
InChI Key: KXCRMWKJFXYHNU-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-phenylcyclopentane-1-carboxamide is a complex organic compound that features a thiazole ring, a cyclopentane ring, and a dimethoxyphenyl group

Preparation Methods

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-phenylcyclopentane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the dimethoxyphenyl group and the cyclopentane ring. The final step involves the formation of the carboxamide group. Reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as sodium dithionite .

Chemical Reactions Analysis

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring. Common reagents and conditions for these reactions include the use of organic solvents and controlled temperatures.

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-phenylcyclopentane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-phenylcyclopentane-1-carboxamide can be compared with similar compounds such as:

Properties

Molecular Formula

C23H24N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C23H24N2O3S/c1-27-19-11-10-16(14-20(19)28-2)18-15-29-22(24-18)25-21(26)23(12-6-7-13-23)17-8-4-3-5-9-17/h3-5,8-11,14-15H,6-7,12-13H2,1-2H3,(H,24,25,26)

InChI Key

KXCRMWKJFXYHNU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3(CCCC3)C4=CC=CC=C4)OC

Origin of Product

United States

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